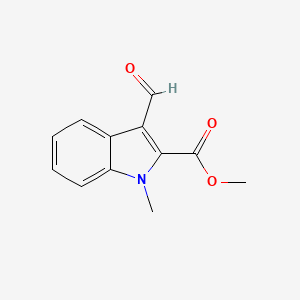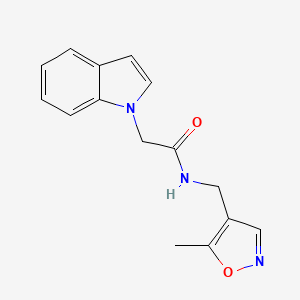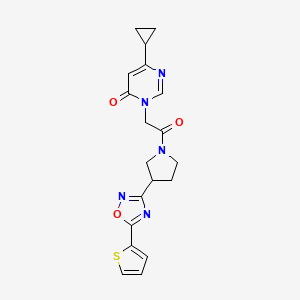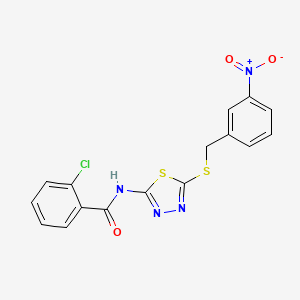![molecular formula C18H20N2OS B2851376 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-76-7](/img/structure/B2851376.png)
2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a phenoxybutylthio substituent, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 4-phenoxybutyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutylthio substituent may enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies have shown that this compound can bind to proteins involved in cancer cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1H-benzo[d]imidazole
- 4-phenoxybutyl bromide
- 2-((4-phenoxybutyl)thio)-1H-benzo[d]imidazole
Uniqueness
2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with the phenoxybutylthio substituent enhances its potential as a versatile compound in various scientific research applications .
Propiedades
IUPAC Name |
2-(4-phenoxybutylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-8-15(9-3-1)21-12-6-7-13-22-14-18-19-16-10-4-5-11-17(16)20-18/h1-5,8-11H,6-7,12-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENZSGKFHOUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2851294.png)
![N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2851295.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2851299.png)
![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)



![3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2851306.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2851316.png)
